molecular formula C26H42Cl2N2O3 B4991823 1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride

1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride

Cat. No.: B4991823
M. Wt: 501.5 g/mol
InChI Key: FOBDPHGDPGZWGH-UHFFFAOYSA-N
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Description

1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride is a complex organic compound that features a unique combination of adamantyl, ethoxy, methoxyphenyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride typically involves multiple steps. One common method includes the alkylation of 4-bromophenol at the position 2 of the 1-adamantanol benzene ring in an inert solvent in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol . This is followed by O-alkylation with methyl iodide in dimethylformamide in the presence of a potash base to produce 2-(1-adamantyl)-4-bromoanisole . The final step involves the coupling of the zinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl-6-bromo-2-naphthenoate using a nickel catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial production with appropriate modifications to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the adamantyl and piperazinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group is known to interact with lipid membranes, potentially disrupting their structure and function. The piperazinyl group can interact with various receptors and enzymes, modulating their activity. These interactions lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride is unique due to its combination of adamantyl, ethoxy, methoxyphenyl, and piperazinyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the adamantyl group provides rigidity and stability, while the piperazinyl group offers potential interactions with biological targets.

Properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O3.2ClH/c1-30-25-5-3-2-4-24(25)28-9-7-27(8-10-28)18-23(29)19-31-11-6-26-15-20-12-21(16-26)14-22(13-20)17-26;;/h2-5,20-23,29H,6-19H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBDPHGDPGZWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COCCC34CC5CC(C3)CC(C5)C4)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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